molecular formula C19H30ClNO3S B12774531 2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 102367-43-1

2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B12774531
CAS No.: 102367-43-1
M. Wt: 388.0 g/mol
InChI Key: ACGRFSVBEYLGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-penylacetate hydrochloride is a synthetic organic compound. It is characterized by the presence of a diethylamino group, a hydroxy group, and a thia-cyclohexyl ring structure. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-penylacetate hydrochloride involves multiple steps, including the formation of the thia-cyclohexyl ring and the introduction of the diethylamino and hydroxy groups. Common reagents used in the synthesis may include diethylamine, thionyl chloride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-penylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thia-cyclohexyl ring can be reduced to form a more saturated ring structure.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the thia-cyclohexyl ring may produce a more saturated ring structure.

Scientific Research Applications

2-(Diethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-penylacetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-penylacetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Diethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-penylacetate hydrochloride include:

  • 2-(Diethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-penylacetate
  • 2-(Diethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-penylacetate sulfate
  • 2-(Diethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-penylacetate phosphate

Uniqueness

The uniqueness of 2-(Diethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-penylacetate hydrochloride lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of functional groups and ring structure makes it a valuable compound for various research applications.

Properties

CAS No.

102367-43-1

Molecular Formula

C19H30ClNO3S

Molecular Weight

388.0 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-phenyl-2-(thian-4-yl)ethaneperoxoate;hydrochloride

InChI

InChI=1S/C19H29NO3S.ClH/c1-3-20(4-2)12-13-22-23-19(21)18(16-8-6-5-7-9-16)17-10-14-24-15-11-17;/h5-9,17-18H,3-4,10-15H2,1-2H3;1H

InChI Key

ACGRFSVBEYLGCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOOC(=O)C(C1CCSCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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